molecular formula C24H26FN3O5S B2668291 methyl 4-cyclopropyl-7-fluoro-6-(4-(4-methoxyphenyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1030095-42-1

methyl 4-cyclopropyl-7-fluoro-6-(4-(4-methoxyphenyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide

Cat. No. B2668291
CAS RN: 1030095-42-1
M. Wt: 487.55
InChI Key: HDKYQGSGAZFINE-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[b][1,4]thiazine, which is a type of organic compound known as a heterocyclic compound because it contains a ring structure that includes atoms of at least two different elements (in this case, carbon, nitrogen, and sulfur). The molecule also contains a piperazine ring, a cyclopropyl group, a methoxy group, and a carboxylate group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring might be introduced via a reaction with a suitable piperazine derivative . The cyclopropyl group could be introduced via a cyclopropanation reaction . The methoxy group might be introduced via a Williamson ether synthesis or a similar reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The benzo[b][1,4]thiazine ring system would likely contribute significant aromatic character to the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the carboxylate group could participate in acid-base reactions, the piperazine ring could undergo reactions with electrophiles, and the methoxy group could be cleaved by strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the configuration of its stereocenters (if any). It’s likely to be a solid at room temperature, given the presence of multiple ring structures. Its solubility would depend on the solvent used .

Scientific Research Applications

Antimicrobial Studies

Compounds structurally related to the one have been synthesized and tested for their antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones derived from similar lead molecules have shown notable antifungal and antibacterial activities. These activities stem from their ability to interact with bacterial enzymes or cellular structures, thus inhibiting bacterial growth or killing the bacteria directly (N. Patel & S. D. Patel, 2010).

Synthesis and Evaluation for Antibacterial Activity

Another area of research has been the synthesis of derivatives like 4H-1,4-benzothiazine 1-oxide and 1,1-dioxide analogs of quinolone antibacterial agents. These compounds were prepared and assayed for their antibacterial activity as well as their inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication (T. Culbertson, 1991).

Antitubercular Properties

Compounds with a similar structural backbone have been synthesized and evaluated for their antitubercular properties. For example, pyrazinamide Mannich bases synthesized by incorporating various substituted piperazines showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents (D. Sriram, P. Yogeeswari, & S. Reddy, 2006).

Neuroleptic Activity

Research has also focused on compounds that could serve as potential central nervous system agents. For instance, a series of 3-phenyl-2-piperazinyl-5H-1-benzazepines and related compounds were synthesized and evaluated for neuroleptic activity, indicating their potential use in treating disorders related to neurotransmitter dysregulation (K. Hino et al., 1988).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend largely on its biological activity. Compounds with similar structures are often investigated for their potential as pharmaceuticals .

properties

IUPAC Name

methyl 4-cyclopropyl-7-fluoro-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O5S/c1-32-18-7-5-16(6-8-18)26-9-11-27(12-10-26)20-14-21-22(13-19(20)25)34(30,31)23(24(29)33-2)15-28(21)17-3-4-17/h5-8,13-15,17H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKYQGSGAZFINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC4=C(C=C3F)S(=O)(=O)C(=CN4C5CC5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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